8-(4-fluorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenoxy group, a dimethyl group, and a methybutyl group attached to a tetrahydropurine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine or hypoxanthine.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenol and an appropriate leaving group.
Addition of the Dimethyl and Methybutyl Groups: The dimethyl and methybutyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-fluorophenol with a suitable leaving group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar structure but with a chlorine atom instead of fluorine.
8-(4-BROMOPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological effects.
Properties
Molecular Formula |
C18H21FN4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-(4-fluorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21FN4O3/c1-11(2)9-10-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-13-7-5-12(19)6-8-13/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
JYPKMHKZDRUMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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